molecular formula C9H7BrO2 B13070539 (5-Bromobenzofuran-3-yl)methanol CAS No. 137242-42-3

(5-Bromobenzofuran-3-yl)methanol

Cat. No.: B13070539
CAS No.: 137242-42-3
M. Wt: 227.05 g/mol
InChI Key: BNTZCGBPBCMWEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromobenzofuran-3-yl)methanol typically involves the bromination of benzofuran followed by a reduction process. One common method includes the bromination of benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromobenzofuran is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and reduction processes similar to those used in laboratory settings. The compound is typically produced in bulk for research purposes .

Chemical Reactions Analysis

Types of Reactions

(5-Bromobenzofuran-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromobenzofuran-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5-Bromobenzofuran-3-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes. The compound’s bromine atom and hydroxyl group are thought to play key roles in its biological activity, potentially through interactions with specific proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-3-ylmethanol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-Chlorobenzofuran-3-ylmethanol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-Iodobenzofuran-3-ylmethanol:

Uniqueness

(5-Bromobenzofuran-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities make it a valuable target for pharmaceutical research .

Properties

CAS No.

137242-42-3

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

(5-bromo-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7BrO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2

InChI Key

BNTZCGBPBCMWEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)CO

Origin of Product

United States

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